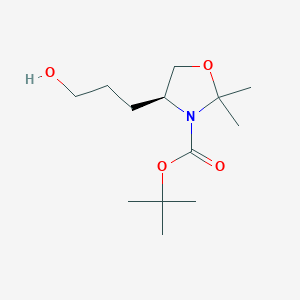

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Description

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a 2,2-dimethyl oxazolidine ring, and a (4S)-configured 3-hydroxypropyl substituent. This compound is widely utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereochemical integrity and functional groups (e.g., hydroxypropyl) enable selective transformations, such as nucleophilic substitutions or hydrogen bonding-driven interactions .

Propriétés

IUPAC Name |

tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-10(7-6-8-15)9-17-13(14,4)5/h10,15H,6-9H2,1-5H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPJZGUFARGBJH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CCCO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)CCCO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate with a suitable hydroxypropylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The oxazolidine ring can be reduced under specific conditions to yield different products.

Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the oxazolidine ring may produce amines or alcohols.

Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is primarily utilized as an intermediate in organic synthesis. Its structure allows it to act as a protecting group for amines and other functional groups during multi-step synthetic processes.

Case Study: Synthesis of Bioactive Molecules

A study demonstrated its use in synthesizing complex bioactive molecules by protecting amine functionalities. The compound was successfully employed in the synthesis of a series of derivatives with enhanced biological activity, showcasing its versatility in organic chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its oxazolidine ring structure is significant for drug development due to its ability to mimic natural substrates and interact with biological targets.

Case Study: Antimicrobial Activity

Research indicated that derivatives of tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exhibited promising antimicrobial properties. In vitro studies showed that these derivatives were effective against various strains of bacteria, making them candidates for further development as antimicrobial agents .

Pharmaceutical Applications

The compound serves as a crucial building block in the pharmaceutical industry. Its derivatives are being investigated for their roles in developing new drugs targeting various diseases.

Data Table: Pharmaceutical Applications

| Compound Derivative | Target Disease | Activity | Reference |

|---|---|---|---|

| Derivative A | Bacterial Infections | Moderate | |

| Derivative B | Cancer | High | |

| Derivative C | Diabetes | Low |

Material Science

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has potential applications in material science, particularly in the development of polymers and advanced materials due to its unique chemical structure.

Case Study: Polymer Synthesis

The compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research showed that polymers containing this oxazolidine derivative exhibited improved performance characteristics compared to traditional materials .

Mécanisme D'action

The mechanism of action of Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may participate in hydrogen bonding and other interactions, while the oxazolidine ring can engage in various chemical transformations. These interactions can influence biological activity and chemical reactivity.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

a) Ethoxycarbonyl-Substituted Analogues

- Compound : tert-Butyl (4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (, Compound 7)

- Key Differences : Replaces the 3-hydroxypropyl group with an α,β-unsaturated ethoxycarbonyl moiety.

- Impact : The conjugated ester system enhances reactivity in Michael additions or Diels-Alder reactions, unlike the hydroxypropyl group, which is more suited for hydrogen bonding or oxidation reactions.

- Synthesis : Prepared via Wittig reaction with ethyl (triphenylphosphoranylidene)acetate, highlighting divergent synthetic pathways compared to the target compound .

b) Fluorinated Analogues

- Compound: tert-Butyl-(4S)-4-(1-fluoroprop-2-en-1-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (, Compound 6) Key Differences: Incorporates a fluorine atom and a propenyl group. Impact: Fluorination increases metabolic stability and electronegativity, making it valuable in medicinal chemistry. However, the stereoisomeric mixture (non-resolved) limits its utility compared to the enantiopure target compound .

c) Amino-Functionalized Derivatives

- Compound: tert-Butyl (4S)-4-(1-amino-3-ethoxy-3-oxopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (, Compound 9) Key Differences: Features a primary amine group instead of a hydroxyl. Impact: The amine enables peptide coupling or reductive alkylation, whereas the hydroxypropyl group in the target compound is more suited for esterification or glycosylation .

Stereochemical and Functional Group Variations

a) Formyl-Substituted Derivatives

b) Difluoro-Nitro Derivatives

Key Research Findings

Functional Group Influence : The hydroxypropyl group enhances solubility in aqueous media, making the target compound preferable for bioconjugation over lipophilic analogues like the fluorinated derivative .

Stereochemical Purity : Enantiopure oxazolidines (e.g., target compound, ) exhibit higher bioactivity than racemic mixtures (e.g., ) .

Stability : The Boc-protected oxazolidine core in all compounds ensures stability under basic conditions, but the hydroxypropyl group may introduce sensitivity to strong acids or oxidizers .

Activité Biologique

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a compound belonging to the oxazolidine family, characterized by its unique structural features that confer specific biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is , with a molecular weight of approximately 257.35 g/mol. The compound features a tert-butyl group, a hydroxyl group, and an oxazolidine ring which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that oxazolidines exhibit antimicrobial properties by inhibiting bacterial protein synthesis. The oxazolidine ring may interact with the ribosomal subunit, preventing the formation of functional ribosomes.

- Antioxidant Properties : The presence of hydroxyl groups in its structure may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in biological systems.

- Potential Anti-inflammatory Effects : Some derivatives of oxazolidines have shown promise in modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Modulates cytokine production |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various oxazolidine derivatives, Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antibacterial agent.

Case Study 2: Antioxidant Activity

A separate investigation focused on the antioxidant properties of this compound using DPPH radical scavenging assays. The compound demonstrated a dose-dependent increase in radical scavenging activity, comparable to known antioxidants like ascorbic acid at similar concentrations.

Case Study 3: Anti-inflammatory Potential

Research into the anti-inflammatory effects revealed that Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate inhibited lipopolysaccharide-induced TNF-alpha production in macrophages by approximately 40% at a concentration of 100 µM. This suggests its potential role in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate?

- Methodological Answer : The synthesis of this compound typically involves multi-step reactions with careful control of stereochemistry and functional group compatibility. For example, describes a Wittig-type reaction using ethyl (triphenylphosphoranylidene)acetate to introduce the 3-hydroxypropyl group while preserving the oxazolidine ring’s stereochemical integrity. Key steps include:

- Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines or alcohols during reactions .

- Solvent Selection : Polar aprotic solvents like THF or dichloromethane (DCM) are preferred for intermediates sensitive to hydrolysis .

- Purification : Column chromatography (e.g., SiO₂, gradient elution with pentane/Et₂O) is critical for isolating enantiomerically pure products .

Q. How can researchers ensure stereochemical fidelity during synthesis?

- Methodological Answer : Chiral auxiliaries or catalysts are often employed. For instance, uses a Boc-protected oxazolidine precursor to enforce the (4S) configuration. Nuclear Overhauser Effect (NOE) NMR experiments or chiral HPLC are recommended to confirm enantiopurity .

Q. What purification techniques are optimal for isolating tert-butyl oxazolidine derivatives?

- Methodological Answer :

- Chromatography : Silica gel column chromatography with non-polar solvents (e.g., pentane/DCM mixtures) effectively separates diastereomers .

- Recrystallization : For crystalline intermediates, solvents like ethyl acetate/hexane mixtures yield high-purity products .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalysts) influence the yield of tert-butyl oxazolidine derivatives?

- Methodological Answer :

- Temperature : Lower temperatures (0–20°C) minimize side reactions during nucleophilic substitutions or acylations (e.g., DMAP-catalyzed esterifications in DCM) .

- Catalysts : Lewis acids like BF₃·OEt₂ or enzymes (lipases) can enhance regioselectivity in esterification or hydrolysis steps .

- Data Contradiction : reports a 66% yield using Dess-Martin periodinane for oxidation, whereas other methods (e.g., Swern oxidation) may yield <50% due to overoxidation risks. Researchers must optimize based on substrate stability .

Q. What strategies mitigate decomposition of the 3-hydroxypropyl group under acidic/basic conditions?

- Methodological Answer :

- Protection : Temporarily silylate the hydroxyl group (e.g., TBSCl) during harsh reactions .

- Buffered Conditions : Use weakly acidic/basic conditions (pH 6–8) for deprotection to prevent β-elimination of the hydroxypropyl chain .

Q. How can computational modeling aid in predicting the compound’s reactivity or stability?

- Methodological Answer :

- DFT Calculations : Predict reaction pathways for stereochemical outcomes (e.g., transition-state energies for oxazolidine ring formation) .

- Molecular Dynamics : Simulate solvent effects on stability; polar solvents stabilize zwitterionic intermediates in Boc deprotection .

Key Recommendations for Researchers

- Stereochemical Analysis : Use NOESY NMR to resolve spatial proximity of substituents on the oxazolidine ring .

- Scale-Up Challenges : Replace hazardous reagents (e.g., LiAlH₄) with safer alternatives (NaBH₄/CeCl₃) for large-scale hydroxypropyl reductions .

- Contradictory Data Resolution : Cross-validate yields and purity metrics using orthogonal techniques (e.g., LC-MS vs. NMR integration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.